molecular formula C20H17NO4 B2474241 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one CAS No. 508231-51-4

8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one

Katalognummer: B2474241
CAS-Nummer: 508231-51-4
Molekulargewicht: 335.359
InChI-Schlüssel: ROOARYOGFUADBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones

Eigenschaften

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-17-10-4-7-14-12-15(20(23)25-18(14)17)19(22)21-11-5-8-13-6-2-3-9-16(13)21/h2-4,6-7,9-10,12H,5,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOARYOGFUADBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be attached through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methoxy group at position 8 undergoes nucleophilic substitution under basic or acidic conditions. For instance:

  • Demethylation : Treatment with HBr in acetic acid replaces the methoxy group with a hydroxyl group, forming 8-hydroxy derivatives. This reaction is critical for generating phenolic intermediates for further functionalization .

Reaction Conditions Product Yield Reference
HBr (48%), AcOH, reflux, 4 hrs8-Hydroxy-3-(1,2,3,4-THQ-carbonyl)coumarin72%

Coumarin Ring-Opening Reactions

The lactone ring in the coumarin moiety undergoes hydrolysis under alkaline conditions:

  • Base-Catalyzed Hydrolysis : Reaction with NaOH (10% aqueous) at 80°C opens the lactone ring, forming the corresponding carboxylic acid derivative.

Conditions Product Yield Reference
NaOH (10%), H2O, 80°C, 2 hrs3-(1,2,3,4-THQ-carbonyl)-8-methoxycoumaric acid68%

Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions:

  • Matsuda–Heck Coupling : Reacts with aryl diazonium salts (e.g., 4-chlorobenzenediazonium tetrafluoroborate) in acetonitrile with NaOAc as a base, yielding alkenylated derivatives. This reaction exploits the electron-deficient coumarin core .

Diazonium Salt Catalyst Solvent Yield Reference
4-Cl-C6H4N2+ BF4−Pd(OAc)2CH3CN79%

Functionalization of the Tetrahydroquinoline Moiety

The tetrahydroquinoline (THQ) subunit undergoes oxidation and reduction:

  • Oxidation : Treatment with KMnO4 in acidic medium converts the THQ ring to a quinoline derivative, enhancing π-conjugation .

  • Reduction : Hydrogenation with Pd/C and H2 saturates the quinoline ring, forming decahydroquinoline analogs.

Reaction Conditions Product Yield Reference
OxidationKMnO4, H2SO4, 60°C, 3 hrs8-Methoxy-3-(quinoline-1-carbonyl)coumarin65%
ReductionH2 (1 atm), Pd/C (10%), EtOH8-Methoxy-3-(decahydroquinoline-1-carbonyl)coumarin82%

Electrophilic Aromatic Substitution

The coumarin aromatic ring undergoes electrophilic substitution at position 6:

  • Nitration : Reaction with HNO3/H2SO4 introduces a nitro group, which can be reduced to an amine for further derivatization .

Reagent Position Product Yield Reference
HNO3 (conc.), H2SO4, 0°C, 1 hrC66-Nitro-8-methoxy-3-(THQ-carbonyl)coumarin58%

Metal Chelation

The compound acts as a bidentate ligand, forming stable complexes with transition metals via the coumarin carbonyl and quinoline nitrogen :

  • Copper(II) Complexation : Reacts with CuCl2 in ethanol to form a 1:1 complex, confirmed by UV-Vis and ESR spectroscopy .

Metal Salt Stoichiometry Application Reference
CuCl2·2H2O1:1Antimicrobial agents

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition reactions between the coumarin double bond and alkenes, forming fused cyclobutane derivatives .

Alkene Conditions Product Yield Reference
EthyleneUV (365 nm), CH2Cl28-Methoxy-3-(THQ-carbonyl)-cyclobutane-coumarin41%

Critical Analysis of Reaction Selectivity

  • Steric Effects : Bulky substituents on the THQ ring reduce reaction rates at the coumarin core.

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the coumarin ring enhance electrophilic substitution at position 6 .

  • Solvent Dependency : Polar aprotic solvents (e.g., CH3CN) improve yields in coupling reactions compared to protic solvents .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological potential of 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one arises from its structural characteristics that suggest possible interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroquinoline exhibit activity against human cervix carcinoma (HeLa) and ovarian carcinoma (A2780) cells . The dual functionality of this compound may enhance its efficacy in targeting cancer cells.

Anticoagulant Properties

Coumarins and their derivatives are known for their anticoagulant effects. The presence of the chromenone moiety in this compound suggests potential applications in cardiovascular health by inhibiting clot formation.

Anti-inflammatory Effects

Similar compounds have been reported to possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the chromenone backbone.
  • Introduction of the tetrahydroquinoline carbonyl group.

These synthetic routes are crucial for optimizing yield and purity, which directly affect the compound's biological activity .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies may focus on:

  • Binding affinity to specific receptors or enzymes.
  • Inhibition of key biological pathways involved in disease processes.

Such studies provide insights into the compound's therapeutic potential and guide further development .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its structural synergy between chromenone and tetrahydroquinoline moieties. A comparison with structurally similar compounds highlights its potential advantages:

Compound NameStructure TypeUnique Features
8-HydroxyquinolineHydroxyquinoline derivativeKnown for strong antimicrobial activity
CoumarinCoumarin derivativeExhibits anticoagulant properties
TetrahydroquinolineTetrahydroquinoline derivativePotential neuroprotective effects

This table illustrates how the combined features of this compound may offer synergistic effects not observed in its analogs .

Future Directions and Case Studies

Future research on this compound should focus on:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • Clinical trials to evaluate safety and efficacy in humans.

Case studies involving similar compounds can provide a framework for understanding the potential impacts of this compound in therapeutic settings.

Wirkmechanismus

The mechanism of action of 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Coumarins: Similar in structure and known for their anticoagulant properties.

    Quinolines: Known for their antimalarial activity.

    Chromones: Used in the treatment of allergic conditions.

Uniqueness

The unique combination of the chromenone core with the tetrahydroquinoline moiety and methoxy group may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biologische Aktivität

The compound 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one is a derivative of chromenone and tetrahydroquinoline, which has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C17_{17}H17_{17}N\O3_{3}
  • Molecular Weight : Approximately 285.32 g/mol

This compound features a chromenone backbone substituted with a methoxy group and a tetrahydroquinoline moiety. The structural characteristics contribute to its pharmacological properties.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of chromenone have shown potential in scavenging free radicals and reducing oxidative stress in cellular models .

Acetylcholinesterase (AChE) Inhibition

A study evaluating modified Tacrine derivatives, which include similar structures to our compound of interest, demonstrated potent AChE inhibitory activity. The most effective derivatives exhibited IC50_{50} values significantly lower than that of established drugs like rivastigmine . This suggests that this compound may also possess similar AChE inhibitory effects.

Butyrylcholinesterase (BuChE) Inhibition

In addition to AChE inhibition, certain derivatives showed strong BuChE inhibitory activity. Compounds with structural similarities indicated IC50_{50} values in the low micromolar range, suggesting potential for treating neurodegenerative diseases by modulating cholinergic signaling .

Neuroprotective Effects

The neuroprotective potential of this compound is supported by studies demonstrating its ability to inhibit β-secretase (BACE-1), which is crucial in the pathogenesis of Alzheimer's disease. Compounds exhibiting BACE-1 inhibition have been reported with IC50_{50} values below 0.5 μM .

Antimicrobial Activity

Emerging data suggest that this compound may exhibit antimicrobial properties. Research on related coumarin derivatives has shown effectiveness against various bacterial strains, indicating a potential for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that certain derivatives may possess cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound demonstrated selective cytotoxicity against melanoma cells while sparing normal cells .

Table of Biological Activities

Activity IC50_{50} Value (μM) Reference
AChE Inhibition< 0.08
BuChE Inhibition< 0.14
BACE-1 Inhibition< 0.44
Antioxidant ActivityVaries
Cytotoxicity (Melanoma)Selective

Research Insights

Several studies have focused on the synthesis and evaluation of derivatives similar to this compound:

  • Synthesis Techniques : Various synthetic routes have been developed for producing these compounds efficiently while maintaining high yields and purity .
  • Biological Screening : Comprehensive biological screening has been conducted to assess the inhibitory activities against key enzymes involved in neurodegenerative diseases and cancer pathways .
  • Mechanistic Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and their target enzymes, enhancing understanding of their mechanisms of action .

Q & A

Q. What are the recommended synthetic routes for 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 8-methoxy-2H-chromen-2-one with 1,2,3,4-tetrahydroquinoline-1-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, using triethylamine as a base) .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Validation : Confirm purity (>95%) using HPLC and structural identity via 1H^1H-/13C^{13}C-NMR and HRMS .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Method : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours.
  • Analysis : Monitor degradation by UPLC-MS/MS and quantify residual compound using a validated calibration curve .
  • Key Parameters : Degradation products (e.g., hydrolysis of the tetrahydroquinoline carbonyl group) should be identified via fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different studies?

  • Approach :
    • Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation times, solvent controls).
    • Structural Confirmation : Verify compound identity using X-ray crystallography (if crystalline) or 2D-NMR (e.g., 1H^1H-1H^1H COSY, HSQC) to rule out isomerism or impurities .
    • Mechanistic Profiling : Compare target engagement (e.g., enzyme inhibition IC50_{50}) across assays to identify context-dependent activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Protocol :
    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs).
    • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
    • Validation : Cross-check predicted binding poses with mutagenesis data or SAR studies .

Q. What advanced analytical methods are suitable for quantifying trace impurities in the compound?

  • Techniques :
    • UPLC-QTOF-MS : Resolve isobaric impurities with high mass accuracy (<5 ppm error).
    • Chiral HPLC : Detect enantiomeric impurities using a Chiralpak IG-3 column (hexane:isopropanol 90:10) .
    • NMR Spectroscopy : 19F^{19}F-NMR (if applicable) or 1H^1H-DOSY to distinguish aggregates .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Strategy :
    • Substituent Variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or tetrahydroquinoline groups (e.g., methyl, nitro substituents) .
    • Biological Testing : Screen analogs against panels of targets (e.g., cancer cell lines, enzymes) to correlate substituents with potency .
    • Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to model SAR trends .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

  • Troubleshooting :
    • Catalyst Optimization : Replace traditional bases with DMAP or N-heterocyclic carbenes to enhance acylation efficiency .
    • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
    • Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .

Q. What experimental designs mitigate photodegradation during bioassays?

  • Recommendations :
    • Light Protection : Conduct assays under amber light or use UV-filtered plates.
    • Stability Monitoring : Include time-zero and endpoint HPLC samples to quantify degradation .
    • Antioxidants : Add 0.1% ascorbic acid to assay buffers if oxidation is observed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.